tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a bromine atom at the 6-position, and a chlorine atom at the 4-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromo-4-chloroindole-1-carboxylate typically begins with commercially available 4-bromo-1H-indole. The synthetic route involves several key steps:
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to give a formylated intermediate.
Protection: Conversion of the formyl group to a tert-butyl ester derivative.
Halogenation: Introduction of a chlorine atom at the 4-position using appropriate halogenating agents.
Final Product: The final product, tert-butyl 6-bromo-4-chloroindole-1-carboxylate, is obtained after purification and characterization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the indole ring.
Scientific Research Applications
tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromo-4-chloroindole-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of halogen atoms and the tert-butyl ester group can influence its binding affinity and specificity. The exact pathways involved would require detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-chloroindole-1-carboxylate: Lacks the bromine atom at the 6-position.
Tert-butyl 6-bromoindole-1-carboxylate: Lacks the chlorine atom at the 4-position.
Tert-butyl 6-bromo-4-methylindole-1-carboxylate: Has a methyl group instead of a chlorine atom at the 4-position.
Uniqueness
tert-Butyl 6-bromo-4-chloro-1H-indole-1-carboxylate is unique due to the presence of both bromine and chlorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can provide distinct advantages in synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
tert-butyl 6-bromo-4-chloroindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-5-4-9-10(15)6-8(14)7-11(9)16/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEUBBUSPRFZDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.60 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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